Amino-PEG9-Amine

Descripción general

Descripción

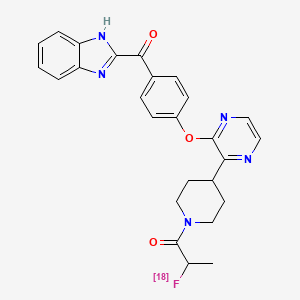

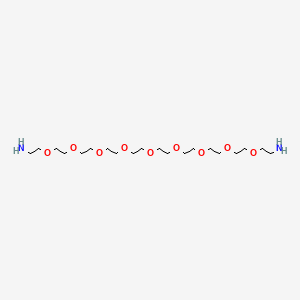

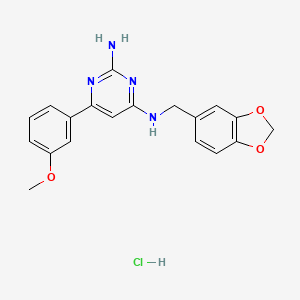

Amino-PEG9-Amine is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Amino-PEG9-Amine is C20H44N2O9 .

Synthesis Analysis

Amino end-group functionalised polyglycols, such as Amino-PEG9-Amine, are important intermediates in the synthesis of sophisticated polymeric architectures and biomaterials . A strategy for the end-group conversion of hydroxyl-terminated polyglycols to amino-terminated polyglycols has been reported . This process involves high isolated yields and excellent end-group fidelity .

Molecular Structure Analysis

The molecular weight of Amino-PEG9-Amine is 456.58 . The InChI code is 1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 . The Canonical SMILES is C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N .

Physical And Chemical Properties Analysis

Amino-PEG9-Amine is a liquid at room temperature . The compound should be stored at 4°C and protected from light .

Aplicaciones Científicas De Investigación

Catalyst in Aerobic Thiophenol Oxidation

Amino-PEG9-Amine, also known as polyether amine, has been employed as an environmentally friendly, cost-effective catalyst for the aerobic oxidation of thiophenols, leading to the synthesis of disulfides . This polyether amine-based catalytic process eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products .

Production of Disulfides

The oxidative coupling of thiols serves as a fundamental pathway for the production of disulfides, which are vital in both chemical and biological processes . Amino-PEG9-Amine plays a crucial role in this process .

Polymer Catalysts

Polymer catalysts, which feature catalytically active functional groups integrated into their polymer structure, are widely used in the field of organic synthesis . Amino-PEG9-Amine, being a polymer, can be used as a catalyst in various chemical reactions .

Recyclable Catalyst

Over 90% of the Amino-PEG9-Amine catalyst can be efficiently recovered for reuse without loss of activity, making this a sustainable and cost-effective catalytic approach .

Role in Cell Growth and Differentiation

Polyamines, a class of compounds to which Amino-PEG9-Amine belongs, play a role in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .

Role in Pathophysiological Processes

Polyamines are involved in several pathophysiological processes including carcinogenesis and other diseases . They have potential applications in developing new approaches for cancer therapy and other diseases .

Direcciones Futuras

Peptide drug development, including compounds like Amino-PEG9-Amine, has made great progress in the last decade . New production, modification, and analytic technologies have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field . Future developments in therapeutic peptides are expected to continue to expand their applicability in various therapeutic areas .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRXJJAEDMZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG9-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

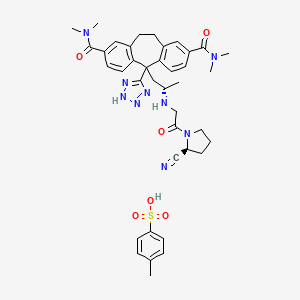

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

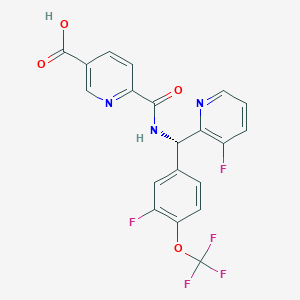

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)

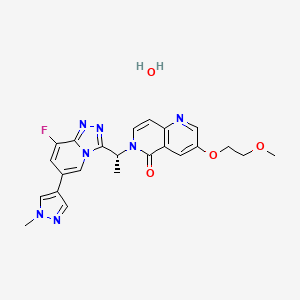

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)